molecular formula C23H24FN3O3S B11043474 4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11043474
M. Wt: 441.5 g/mol
InChI Key: STOIZOANMHTBKQ-UHFFFAOYSA-N
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Description

4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a dihydropyrazolo[3,4-d][1,3]thiazinone core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the fluorobenzyl ether: This step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the fluorobenzyl ether.

    Cyclization: The formation of the dihydropyrazolo[3,4-d][1,3]thiazinone core is achieved through a cyclization reaction involving the intermediate compounds formed in the previous steps. This step often requires the use of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to and inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorobenzyl)oxy]benzoic acid
  • 4-(2’-Fluorobenzyloxy)phenylboronic acid
  • N-{4-[(4-Fluorobenzyl)oxy]benzyl}aniline

Uniqueness

4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one stands out due to its unique dihydropyrazolo[3,4-d][1,3]thiazinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C23H24FN3O3S/c1-13(2)27-22-19(23(28)26-27)21(31-14(3)25-22)17-6-5-7-18(29-4)20(17)30-12-15-8-10-16(24)11-9-15/h5-11,13,21H,12H2,1-4H3,(H,26,28)

InChI Key

STOIZOANMHTBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=C(C(=CC=C3)OC)OCC4=CC=C(C=C4)F)C(=O)NN2C(C)C

Origin of Product

United States

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